Benzyl 2-[(phenoxycarbonyl)oxy]benzoate
Description
Benzyl 2-[(phenoxycarbonyl)oxy]benzoate (CAS 78899-24-8) is an aromatic ester with the molecular formula C₂₁H₁₆O₅. Its structure features a benzyl ester group attached to a benzoic acid backbone, further substituted with a phenoxycarbonyloxy moiety at the ortho position. The compound is identified by the SMILES notation C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2OC(=O)OC3=CC=CC=C3 and InChIKey DUMRFSPPHNOHFF-UHFFFAOYSA-N .
Properties
CAS No. |
78899-24-8 |
|---|---|
Molecular Formula |
C21H16O5 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
benzyl 2-phenoxycarbonyloxybenzoate |
InChI |
InChI=1S/C21H16O5/c22-20(24-15-16-9-3-1-4-10-16)18-13-7-8-14-19(18)26-21(23)25-17-11-5-2-6-12-17/h1-14H,15H2 |
InChI Key |
DUMRFSPPHNOHFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2OC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-[(phenoxycarbonyl)oxy]benzoate can be synthesized through several methods. One common method involves the esterification of benzoic acid with benzyl alcohol and phenol in the presence of a catalyst. The reaction typically requires an acidic or basic catalyst to proceed efficiently. The reaction conditions often include heating the mixture to a specific temperature to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity. Industrial methods may use continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[(phenoxycarbonyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The benzyl and phenoxycarbonyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products Formed
Oxidation: Benzoic acid and its derivatives.
Reduction: Benzyl alcohol and phenol.
Substitution: Various substituted benzyl and phenoxycarbonyl compounds.
Scientific Research Applications
Benzyl 2-[(phenoxycarbonyl)oxy]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its use in pharmaceutical formulations, particularly in topical treatments.
Industry: Utilized as a plasticizer, solvent, and fixative in the production of plastics, perfumes, and other industrial products
Mechanism of Action
The mechanism of action of Benzyl 2-[(phenoxycarbonyl)oxy]benzoate involves its interaction with biological targets. It exerts toxic effects on the nervous system of parasites, leading to their death. The compound is also toxic to mite ova, although the exact mechanism is not fully understood . In vitro studies have shown that it can kill mites within minutes by disrupting their nervous system .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between Benzyl 2-[(phenoxycarbonyl)oxy]benzoate and related compounds:
Physical and Chemical Properties
- Simpler esters like methyl benzoate exhibit distinct odors (e.g., cananga-like), influenced by alkyl chain length .
Thermal Stability :
- Benzyl benzoate has a reported boiling point of ~295°C , while brominated derivatives (e.g., Benzyl 2-(benzyloxy)-5-bromobenzoate) likely exhibit higher molecular weights and altered thermal profiles .
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